
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline
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Overview
Description
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of azo compounds and benzimidazoles. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an azo group (-N=N-) and a benzimidazole moiety. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline typically involves the following steps:
Diazotization: The process begins with the diazotization of p-(dimethylamino)aniline. This is achieved by treating p-(dimethylamino)aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzimidazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the dimethylamino group and the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or zinc dust in acidic medium.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted benzimidazole derivatives depending on the nature of the substituent.
Scientific Research Applications
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and chromophore in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline involves its interaction with molecular targets through its azo and benzimidazole moieties. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The dimethylamino group enhances its solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-((p-(Dimethylamino)phenyl)azo)benzoic acid
- 4-((p-(Dimethylamino)phenyl)azo)benzene
- 4-((p-(Dimethylamino)phenyl)azo)aniline
Uniqueness
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is unique due to the presence of both the azo group and the benzimidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
18463-86-0 |
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Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)12-8-6-11(7-9-12)18-19-14-5-3-4-13-15(14)17-10-16-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
RGXCMSOLAUCESL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
Synonyms |
4-[(1H-Benzimidazol-4-yl)azo]-N,N-dimethylbenzenamine |
Origin of Product |
United States |
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